molecular formula C10H11ClFN3 B11876706 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1171871-62-7

6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride

Cat. No.: B11876706
CAS No.: 1171871-62-7
M. Wt: 227.66 g/mol
InChI Key: ZWGWODKZCJEEGL-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H10FN3·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 6-fluoro-2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the hydrazino group to other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific molecular targets through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorine and hydrazino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

1171871-62-7

Molecular Formula

C10H11ClFN3

Molecular Weight

227.66 g/mol

IUPAC Name

(6-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H10FN3.ClH/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

ZWGWODKZCJEEGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)NN.Cl

Origin of Product

United States

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